molecular formula C8H9ClN4O2 B6052743 N-(3-chlorophenyl)-1,2-hydrazinedicarboxamide

N-(3-chlorophenyl)-1,2-hydrazinedicarboxamide

Cat. No. B6052743
M. Wt: 228.63 g/mol
InChI Key: SZTQVLAVSIBUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-1,2-hydrazinedicarboxamide, commonly known as CHIR-99021, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications. CHIR-99021 is a selective inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase that plays a crucial role in a variety of cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis.

Mechanism of Action

CHIR-99021 selectively inhibits N-(3-chlorophenyl)-1,2-hydrazinedicarboxamide, which is involved in the regulation of various cellular processes. N-(3-chlorophenyl)-1,2-hydrazinedicarboxamide is known to regulate the activity of various transcription factors, including β-catenin, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By inhibiting N-(3-chlorophenyl)-1,2-hydrazinedicarboxamide, CHIR-99021 promotes the accumulation of β-catenin, which in turn activates the Wnt/β-catenin signaling pathway, leading to the regulation of various cellular processes.
Biochemical and Physiological Effects:
CHIR-99021 has been shown to have various biochemical and physiological effects, including the promotion of cell proliferation, differentiation, and survival. CHIR-99021 has also been shown to regulate the activity of various transcription factors, including β-catenin, which plays a crucial role in cell proliferation, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

CHIR-99021 has several advantages as a research tool, including its selectivity for N-(3-chlorophenyl)-1,2-hydrazinedicarboxamide, its ability to promote the accumulation of β-catenin, and its potential therapeutic applications in various diseases. However, CHIR-99021 also has some limitations, including its potential toxicity and its limited solubility in water.

Future Directions

There are several future directions for research on CHIR-99021, including the identification of new therapeutic applications, the optimization of its pharmacological properties, and the development of new derivatives with improved selectivity and efficacy. Additionally, the use of CHIR-99021 in combination with other drugs or therapies may provide new opportunities for the treatment of various diseases.

Synthesis Methods

CHIR-99021 is synthesized by a multistep process that involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with diethyl oxalate to form N-(3-chlorophenyl)-1,2-dicarbazide, which is subsequently hydrolyzed to CHIR-99021.

Scientific Research Applications

CHIR-99021 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, CHIR-99021 has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In diabetes, CHIR-99021 has been shown to promote the differentiation of insulin-producing cells from stem cells. In neurodegenerative disorders, CHIR-99021 has been shown to promote neuronal differentiation and survival.

properties

IUPAC Name

1-(carbamoylamino)-3-(3-chlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O2/c9-5-2-1-3-6(4-5)11-8(15)13-12-7(10)14/h1-4H,(H3,10,12,14)(H2,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTQVLAVSIBUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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